2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran
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Overview
Description
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is a chemical compound that belongs to the class of organic compounds known as chloroalkyl ethers. This compound is characterized by the presence of a tetrahydrofuran ring, a four-membered cyclic ether, with a 4-chloro-3,3-dimethylbutyl group attached to it. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-chloro-3,3-dimethylbutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various substituted tetrahydrofurans or ethers.
Scientific Research Applications
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is also used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran exerts its effects depends on the specific application. In pharmaceutical synthesis, the compound may act as an intermediate in the formation of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in these processes vary depending on the specific drug being synthesized.
Comparison with Similar Compounds
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is similar to other chloroalkyl ethers, such as 2-(4-chlorobutyl)tetrahydrofuran and 2-(4-chlorophenyl)tetrahydrofuran. it is unique in its structure and reactivity due to the presence of the 3,3-dimethyl group. This group enhances the compound's stability and reactivity, making it a valuable reagent in organic synthesis.
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties and reactivity make it an essential reagent in organic synthesis and a building block in the production of various chemicals. The compound's applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
Molecular Formula |
C10H19ClO |
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Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(4-chloro-3,3-dimethylbutyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3 |
InChI Key |
ZXJKNGDADIQIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CCCO1)CCl |
Origin of Product |
United States |
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